2,8-Dichloro-6-fluoroquinazoline
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Overview
Description
2,8-Dichloro-6-fluoroquinazoline is a chemical compound with the molecular formula C8H3Cl2FN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-6-fluoroquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,8-dichloroquinazoline with a fluorinating agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-6-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, which may have different biological activities .
Scientific Research Applications
2,8-Dichloro-6-fluoroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-6-fluoroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroquinazoline: Similar in structure but lacks the second chlorine atom at the 8-position.
7-Bromo-2,4-dichloro-6-fluoroquinazoline: Contains a bromine atom at the 7-position in addition to the chlorine and fluorine atoms.
Uniqueness
2,8-Dichloro-6-fluoroquinazoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H3Cl2FN2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2,8-dichloro-6-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H |
InChI Key |
YCDONYUEAMPTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)Cl)F |
Origin of Product |
United States |
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